molecular formula C18H17BrN4O3 B465609 N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE

N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE

Katalognummer: B465609
Molekulargewicht: 417.3g/mol
InChI-Schlüssel: YTHDIGBAIVTCML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a brominated indole core, which is known to enhance its biological activity.

Eigenschaften

Molekularformel

C18H17BrN4O3

Molekulargewicht

417.3g/mol

IUPAC-Name

N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-(2-methoxyanilino)acetamide

InChI

InChI=1S/C18H17BrN4O3/c1-10-7-11-14(8-12(10)19)21-18(25)17(11)23-22-16(24)9-20-13-5-3-4-6-15(13)26-2/h3-8,20-21,25H,9H2,1-2H3

InChI-Schlüssel

YTHDIGBAIVTCML-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)CNC3=CC=CC=C3OC)O

Kanonische SMILES

CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)CNC3=CC=CC=C3OC)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE typically involves multiple steps, starting with the bromination of the indole core. The cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol consistently gives the corresponding indole

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to improve yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxo-derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine atom in the indole core can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various oxo-derivatives, amine derivatives, and substituted indole compounds, each with unique biological activities.

Wissenschaftliche Forschungsanwendungen

N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

Wirkmechanismus

The mechanism of action of N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated indole core enhances its binding affinity to these targets, leading to inhibition or activation of various biochemical pathways. This compound is particularly effective in disrupting cellular processes in cancer cells, making it a promising candidate for anticancer drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Bromo-2-methylindole: Shares the brominated indole core but lacks the methoxyphenyl and acetohydrazide groups.

    2-Methoxyphenylhydrazine: Contains the methoxyphenyl group but lacks the indole core.

    Indole-3-carboxaldehyde: Features the indole core but with a different functional group.

Uniqueness

N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE is unique due to its combination of a brominated indole core with methoxyphenyl and acetohydrazide groups. This unique structure enhances its biological activity and makes it a versatile compound for various scientific research applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.